7-chloro-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide
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Overview
Description
7-CHLORO-5-METHANESULFONYL-N-(2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ETHYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes a benzoxazepine ring, a sulfonyl group, and a chlorinated aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-CHLORO-5-METHANESULFONYL-N-(2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ETHYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzoxazepine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the Chlorine Atom: Chlorination can be performed using reagents such as thionyl chloride or sulfuryl chloride under controlled conditions.
Final Coupling: The final step involves coupling the benzoxazepine intermediate with the appropriate thiol and carboxamide groups under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
7-CHLORO-5-METHANESULFONYL-N-(2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ETHYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
7-CHLORO-5-METHANESULFONYL-N-(2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ETHYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its chemical properties may be useful in the development of new materials with specific functionalities.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 7-CHLORO-5-METHANESULFONYL-N-(2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ETHYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
7-CHLORO-5-METHANESULFONYL-N-(2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ETHYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE: shares similarities with other benzoxazepine derivatives and sulfonyl-containing compounds.
Uniqueness
- The presence of both a benzoxazepine ring and a methanesulfonyl group in the same molecule is relatively unique, providing a combination of properties that may not be found in other compounds. This uniqueness can be leveraged in various applications, particularly in medicinal chemistry where specific structural features are crucial for activity.
Properties
Molecular Formula |
C21H25ClN2O4S2 |
---|---|
Molecular Weight |
469.0 g/mol |
IUPAC Name |
7-chloro-N-[2-[(2-methylphenyl)methylsulfanyl]ethyl]-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide |
InChI |
InChI=1S/C21H25ClN2O4S2/c1-15-5-3-4-6-16(15)14-29-12-10-23-21(25)20-9-11-24(30(2,26)27)18-13-17(22)7-8-19(18)28-20/h3-8,13,20H,9-12,14H2,1-2H3,(H,23,25) |
InChI Key |
WNNWRHUYRYBYDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CSCCNC(=O)C2CCN(C3=C(O2)C=CC(=C3)Cl)S(=O)(=O)C |
Origin of Product |
United States |
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